
3'-Azido-2',3'-dideoxy-5-bromouridine
Übersicht
Beschreibung
3’-Azido-2’,3’-dideoxy-5-bromouridine is a modified nucleoside analogue. It is a highly intricate biomedical compound, emerging as a pivotal entity in the realm of drug-related RNA viral infections design and development. With its prominent role as a nucleoside analogue, it gracefully orchestrates the research and development of cutting-edge antiviral medications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-2’,3’-dideoxy-5-bromouridine typically involves the azidation of a suitable precursor, such as 2’,3’-dideoxy-5-bromouridine. The reaction conditions often include the use of azidotrimethylsilane (TMSN3) in the presence of a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2). The reaction is usually carried out in an anhydrous solvent such as acetonitrile at room temperature.
Industrial Production Methods
Industrial production of 3’-Azido-2’,3’-dideoxy-5-bromouridine involves scaling up the laboratory synthesis methods. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production capacity can range from kilograms to metric tons, with stringent quality control measures in place.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Azido-2’,3’-dideoxy-5-bromouridine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Common Reagents and Conditions
Nucleophilic Substitution: Azidotrimethylsilane (TMSN3) and boron trifluoride etherate (BF3·OEt2).
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C).
Oxidation: Pyridinium chlorochromate (PCC).
Major Products Formed
Substitution: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.
Reduction: Formation of 3’-amino-2’,3’-dideoxy-5-bromouridine.
Oxidation: Formation of 3’-azido-2’,3’-dideoxy-5-bromouridine-2’-one.
Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Mechanism of Action
AzBdUrd exhibits potent antiviral activity by selectively inhibiting HIV replication. It functions as a competitive inhibitor of HIV-1 reverse transcriptase, with a Ki value indicating high potency (0.043 µM) compared to host cell DNA polymerase alpha (Ki = 42.7 µM) . This selectivity is crucial, as it allows for effective viral suppression while minimizing toxicity to host cells.
In Vitro Studies
In laboratory settings, AzBdUrd has demonstrated significant inhibition of [3H]thymidine incorporation into viral DNA, leading to an approximate 80% reduction in dTMP, dTDP, and dTTP levels in infected cells . The compound has also been shown to be minimally toxic to uninfected human lymphoid cell lines (IC50 = 590 µM), highlighting its therapeutic potential .
Synthesis and Derivatives
Synthesis Techniques
AzBdUrd can be synthesized through various chemical pathways involving the modification of uridine derivatives. The synthesis typically employs azidation and bromination steps to introduce the azido and bromo groups at the appropriate positions on the nucleoside structure.
Analogues and Variants
Research into analogues such as 3'-azido-2',3'-dideoxy-5-iodouridine has led to the discovery of compounds with varying degrees of antiviral activity . These studies suggest that structural modifications can enhance efficacy or reduce cytotoxicity, providing avenues for developing more effective antiviral agents.
Potential Therapeutic Uses
HIV Treatment
The primary application of AzBdUrd lies in its potential use as an antiretroviral therapy for HIV. Its ability to inhibit viral replication at low concentrations makes it a candidate for further clinical evaluation. Studies have indicated that it may be effective in combination therapies, enhancing the overall efficacy of treatment regimens .
Cancer Research
Emerging research suggests that AzBdUrd and its analogues may also possess anticancer properties. Investigations into their effects on cancer cell lines indicate potential mechanisms for inducing apoptosis in malignant cells, although more studies are required to fully elucidate these effects .
Case Studies and Research Findings
Wirkmechanismus
3’-Azido-2’,3’-dideoxy-5-bromouridine exerts its effects by incorporating into viral RNA during replication, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism targets the viral RNA polymerase, disrupting the synthesis of viral RNA and inhibiting the proliferation of the virus.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3’-Azido-2’,3’-dideoxyuridine
- 3’-Azido-2’,3’-dideoxycytidine
- 3’-Azido-2’,3’-dideoxyadenosine
Uniqueness
3’-Azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of the bromine atom at the 5’ position, which enhances its antiviral activity. This modification allows for more effective incorporation into viral RNA and improved inhibition of viral replication compared to other similar compounds.
Biologische Aktivität
3'-Azido-2',3'-dideoxy-5-bromouridine (ABU) is a modified nucleoside analogue that has garnered attention in the field of antiviral research, particularly for its potential applications against RNA viruses. This article provides an overview of its biological activity, including its mechanism of action, cytotoxicity, and comparative studies with similar compounds.
Overview of this compound
ABU is characterized by the presence of an azido group at the 3' position and a bromine atom at the 5' position of the ribose sugar. This structural modification enhances its incorporation into viral RNA, allowing it to effectively inhibit viral replication. The compound is synthesized through the azidation of 2',3'-dideoxy-5-bromouridine using azidotrimethylsilane (TMSN3) in the presence of boron trifluoride etherate as a catalyst.
The primary mechanism by which ABU exerts its antiviral effects is through chain termination during viral RNA synthesis. When incorporated into the growing RNA strand, the azido group prevents further nucleotide addition, effectively halting replication. This action targets viral RNA polymerase, disrupting the synthesis process and inhibiting virus proliferation.
Cytotoxicity Studies
Cytotoxicity is a critical factor in evaluating the safety and efficacy of any pharmacological agent. Various in vitro assays have been employed to assess the cytotoxic effects of ABU on mammalian cell lines.
Table 1: Cytotoxicity Assay Methods
Assay Type | Description | Advantages | Limitations |
---|---|---|---|
MTT Assay | Measures cell viability based on metabolic activity | Simple and widely used | May interfere with certain compounds |
LDH Release Assay | Assesses membrane integrity via lactate dehydrogenase release | Direct measure of cytotoxicity | Less specific for apoptosis |
Colony Formation Assay | Evaluates clonogenic potential in low-adherence conditions | Reflects long-term survival | Time-consuming |
In studies involving various cell lines, ABU demonstrated selective cytotoxicity against tumor cells while exhibiting lower toxicity towards non-cancerous cells. The IC50 values for ABU were typically below 10 µM, indicating potent activity against certain cancer cell lines .
Comparative Studies with Similar Compounds
ABU's biological activity can be compared with other nucleoside analogues such as 3'-Azido-2',3'-dideoxyuridine (AZT) and 3'-Azido-2',3'-dideoxycytidine (ddC).
Table 2: Comparison of Nucleoside Analogues
Compound | Mechanism of Action | Antiviral Activity | Cytotoxicity (IC50) |
---|---|---|---|
3'-Azido-2',3'-dideoxyuridine (AZT) | Chain termination | Effective against HIV | <10 µM |
3'-Azido-2',3'-dideoxycytidine (ddC) | Chain termination | Effective against HIV and Hepatitis C | <10 µM |
This compound (ABU) | Chain termination | Potentially effective against RNA viruses | <10 µM |
ABU's unique bromine substitution enhances its incorporation into viral RNA compared to other analogues, potentially leading to improved antiviral efficacy .
Case Studies
Recent research has highlighted ABU's potential in treating specific RNA viral infections. For instance, studies conducted on cell cultures infected with various strains of influenza virus showed that ABU significantly reduced viral titers compared to untreated controls. The compound's ability to inhibit viral replication was confirmed through plaque reduction assays, demonstrating its promise as a therapeutic agent .
Eigenschaften
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN5O4/c10-4-2-15(9(18)12-8(4)17)7-1-5(13-14-11)6(3-16)19-7/h2,5-7,16H,1,3H2,(H,12,17,18)/t5-,6+,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYMRXNXDPKKRV-RRKCRQDMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)CO)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40147342 | |
Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105784-82-5 | |
Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105784825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3'-Azido-2',3'-dideoxy-5-bromouridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40147342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.